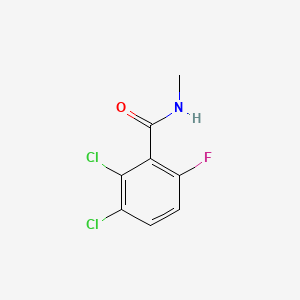

2,3-Dichloro-6-fluoro-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c1-12-8(13)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXHUZJAMBFGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2,3 Dichloro 6 Fluoro N Methylbenzamide

Established Synthetic Pathways

Traditional synthetic routes to 2,3-dichloro-6-fluoro-N-methylbenzamide rely on a sequence of reactions involving the formation of a key precursor, 2,3-dichloro-6-fluorobenzoic acid, followed by amidation.

Precursor Synthesis and Halogenation Strategies

The primary precursor for the target compound is 2,3-dichloro-6-fluorobenzoic acid. scbt.comsigmaaldrich.comepa.gov The synthesis of this intermediate often begins with a suitably substituted fluorinated aromatic compound. Halogenation, the introduction of halogen atoms into a molecule, is a key step. wikipedia.org This can be achieved through electrophilic halogenation of an aromatic compound, often requiring a Lewis acid catalyst for chlorination and bromination. wikipedia.org The specific regiochemistry of the halogenation is crucial to obtain the desired 2,3-dichloro substitution pattern.

The synthesis of fluorinated benzoic acids can be complex, sometimes resulting in low yields. google.com For instance, one process reported a yield of only 8.3% for a desired fluorobenzoic acid derivative. google.com Alternative strategies involve the oxidation of appropriately substituted benzophenones. google.com

Amidation Reactions for N-Methylbenzamide Moiety Formation

Once the 2,3-dichloro-6-fluorobenzoic acid precursor is obtained, the final step is the formation of the N-methylbenzamide moiety. This is typically achieved through an amidation reaction. A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with methylamine (B109427) to form the desired amide. chemicalbook.com For example, a general procedure for synthesizing N-methylbenzamides involves reacting the corresponding acid chloride with methylamine in the presence of a base like triethylamine (B128534). chemicalbook.com Another approach utilizes coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid for reaction with an amine. sld.curesearchgate.net

Table 1: Common Reagents for Amidation

| Reagent Type | Example | Function |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acid chloride |

| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) | Activates carboxylic acid for amidation |

| Base | Triethylamine (Et₃N) | Scavenges HCl produced during reaction |

| Amine | Methylamine (CH₃NH₂) | Provides the N-methyl group |

Novel and Optimized Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like this compound.

Catalytic Methods in Chlorination and Fluorination

Catalytic methods are being explored to improve the efficiency and selectivity of halogenation reactions. For instance, cobalt-catalyzed C-H activation has been used to synthesize fluorinated isoquinolinones from benzamides and fluoroalkylated alkynes. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of transition-metal catalysis in forming C-F bonds. Photocatalysis is another emerging area, with methods being developed for the direct fluorination of C-H bonds using photocatalysts and a fluorine source like N-fluorobenzenesulfonimide. rsc.orgrsc.org These methods offer the potential for late-stage fluorination, which can be advantageous in complex syntheses.

Directed Metalation Strategies for Regioselective Synthesis

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective synthesis of polysubstituted aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with an electrophile to introduce a substituent at that specific position.

The amide group itself is a potent DMG. uwindsor.caacs.org This allows for the direct functionalization of the aromatic ring ortho to the amide. By strategically choosing the starting material and the sequence of electrophilic additions, it is possible to introduce the required chloro and fluoro substituents with high regiocontrol. For example, a benzamide (B126) could first be ortho-lithiated and then quenched with a chlorine source. A subsequent ortho-lithiation and reaction with a fluorine source could then install the second halogen. The relative directing ability of different groups on the aromatic ring plays a crucial role in the outcome of these reactions. uwindsor.caharvard.edu

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. youtube.com In the context of synthesizing this compound, this could involve several strategies. One approach is the use of greener solvents. Studies have explored the solubility of benzamides in various solvents to identify more environmentally benign options. mdpi.com Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org

Catalytic methods, as mentioned earlier, often align with green chemistry principles by reducing the need for stoichiometric reagents and potentially enabling milder reaction conditions. For example, the use of cobalt-nanoparticles supported on carbon has been reported for the N-alkylation of amides with alcohols, offering a more sustainable alternative to traditional methods. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also reduce waste and improve efficiency. sld.cu

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. guidechem.comresearchgate.net The primary disconnection for an amide, such as this compound, is the carbon-nitrogen bond of the amide group. This disconnection is strategically sound as amide bonds are commonly formed through the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride. youtube.com

This initial disconnection yields two key synthons: a 2,3-dichloro-6-fluorobenzoyl cation and a methylamide anion. The corresponding real-world synthetic equivalents for these synthons are 2,3-dichloro-6-fluorobenzoyl chloride and methylamine, respectively. youtube.com

The next step in the analysis focuses on the synthesis of the key intermediate, 2,3-dichloro-6-fluorobenzoyl chloride. This acyl chloride can be readily prepared from its corresponding carboxylic acid, 2,3-dichloro-6-fluorobenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

The other key component, methylamine, is a fundamental and widely available primary amine. wikipedia.org It is produced on a large industrial scale and is readily accessible for laboratory use, often as a solution in a solvent like tetrahydrofuran (B95107) (THF) or water. chemicalbook.comwikipedia.org

This retrosynthetic pathway is summarized in the table below:

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents (Starting Materials) |

|---|---|---|---|

| This compound | C-N (Amide Bond) | 2,3-dichloro-6-fluorobenzoyl cation and methylamide anion | 2,3-dichloro-6-fluorobenzoyl chloride and Methylamine youtube.com |

| 2,3-Dichloro-6-fluoro-benzoyl chloride | C-Cl (Acyl Chloride) | 2,3-dichloro-6-fluorobenzoyl cation | 2,3-Dichloro-6-fluoro-benzoic acid and Thionyl Chloride |

Scale-Up Considerations for Research Applications of this compound

Scaling up the synthesis of this compound from laboratory benchtop quantities to larger amounts suitable for extensive research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.net The proposed two-step synthesis from 2,3-dichloro-6-fluorobenzoic acid presents distinct challenges and requires optimization of process parameters.

The first step, the conversion of the carboxylic acid to the acyl chloride using thionyl chloride, involves handling a corrosive and reactive reagent. On a larger scale, the addition of thionyl chloride must be carefully controlled to manage the exothermic reaction and the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. This necessitates an efficient gas scrubbing system. The reaction is typically performed in an inert solvent, and ensuring anhydrous (dry) conditions is critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

The second step is the amidation reaction between 2,3-dichloro-6-fluorobenzoyl chloride and methylamine. This reaction is generally fast and highly exothermic. chemicalbook.com Key scale-up considerations for this step include:

Temperature Control: Effective heat management is crucial. The reaction vessel must have adequate cooling capacity to prevent a runaway reaction. A slow, controlled addition of one reagent to the other is standard practice.

Reagent Stoichiometry and Addition: Using a slight excess of methylamine can ensure complete conversion of the acyl chloride. However, a large excess can complicate the purification process. google.com Methylamine is a gas at room temperature and is often used as a solution. wikipedia.org The choice of solvent can impact reaction rate, solubility of reactants and products, and ease of workup.

By-product Removal: The reaction generates one equivalent of hydrogen chloride (HCl), which will react with the excess methylamine to form methylammonium (B1206745) chloride. An additional base, such as triethylamine or pyridine, is often added to neutralize the HCl, which can simplify the workup by preventing the formation of water-soluble salts that might otherwise be difficult to separate from the product. chemicalbook.com

Purification: The final product, this compound, is a solid. sigmaaldrich.com Purification will likely involve an aqueous workup to remove salts and any water-soluble impurities, followed by crystallization from an appropriate solvent system to achieve the desired purity for research applications. The choice of crystallization solvent is critical for obtaining a good yield and high purity.

The following table outlines the key parameters and strategies for scaling up the synthesis:

Table 2: Scale-Up Parameters for the Synthesis of this compound

| Process Step | Parameter | Challenge on Scale-Up | Mitigation Strategy |

|---|---|---|---|

| Acyl Chloride Formation | Reagent Handling | Use of corrosive thionyl chloride. | Use of closed systems and appropriate personal protective equipment. |

| Reaction Control | Exothermic reaction, evolution of HCl and SO₂ gas. | Controlled addition rate, efficient cooling, and a gas scrubbing system. | |

| Purity | Moisture sensitivity, potential for hydrolysis. | Use of anhydrous solvents and reaction conditions. | |

| Amidation | Temperature Control | Highly exothermic reaction. | Slow, controlled addition of reagents; use of a jacketed reactor with efficient cooling. |

| By-product Management | Formation of HCl and subsequently methylammonium chloride. | Addition of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger. chemicalbook.com | |

| Purification | Removal of salts and unreacted starting materials. | Aqueous workup followed by recrystallization from a suitable solvent. | |

| Process Efficiency | Ensuring complete reaction to maximize yield. | Optimization of stoichiometry, reaction time, and temperature. google.com |

Advanced Structural Elucidation and Conformational Analysis of 2,3 Dichloro 6 Fluoro N Methylbenzamide

High-Resolution Spectroscopic Characterization for Mechanistic Insights

Advanced spectroscopic techniques are pivotal in elucidating the precise structure and electronic environment of 2,3-Dichloro-6-fluoro-N-methylbenzamide. While specific experimental data for this compound is not publicly available, a combination of theoretical predictions and analysis of analogous structures provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for probing the molecular framework. The chemical shifts are highly sensitive to the electronic effects of the halogen substituents and the conformation of the N-methylamide group.

Predicted 1H and 13C NMR chemical shifts for this compound in CDCl3 are presented below. These values are estimated based on established increments for substituted benzenes and data from similar compounds. ucl.ac.uk

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| 1H | ~ 7.4 - 7.6 | m | Aromatic CH |

| 1H | ~ 2.9 - 3.1 | d | N-CH3 |

| 1H | ~ 6.0 - 6.5 | br s | NH |

| 13C | ~ 164 - 166 | s | C=O |

| 13C | ~ 155 - 158 (d, 1JCF ≈ 250 Hz) | d | C-F |

| 13C | ~ 115 - 118 (d, 2JCF ≈ 20 Hz) | d | Aromatic CH |

| 13C | ~ 125 - 140 | m | Aromatic C-Cl, C-C(O) |

| 13C | ~ 26 - 28 | q | N-CH3 |

d: doublet, m: multiplet, br s: broad singlet, q: quartet. Coupling constants (J) are approximate values.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, confirming the elemental composition. For C8H6Cl2FNO, the expected monoisotopic mass would be approximately 220.9810 Da. The isotopic pattern due to the presence of two chlorine atoms (35Cl and 37Cl) would be a characteristic feature in the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy reveals the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

| N-H stretch | 3400 - 3200 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Amide I) | 1680 - 1650 | Strong |

| N-H bend (Amide II) | 1570 - 1515 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

X-ray Crystallographic Analysis of this compound and its Co-crystals

As of the latest database searches, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). Similarly, no co-crystal structures have been reported. However, analysis of related benzamide (B126) structures allows for a predictive discussion of its solid-state conformation and packing. For instance, the crystal structure of 2-amino-6-chloro-N-methylbenzamide shows that the dihedral angle between the benzene (B151609) ring and the methylamide substituent is 68.39 (11)°. nih.gov In many substituted benzamides, the amide group is often twisted out of the plane of the benzene ring to alleviate steric strain. nih.gov

Conformational Landscape and Rotational Barrier Analysis of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-C(O) and the C(O)-N bonds.

Conformational Landscape: Computational studies on substituted benzamides have shown that the planarity of the molecule is a balance between the conjugative stabilization of the amide group with the aromatic ring and steric repulsion between the ortho substituents and the amide group. ucl.ac.uk For this compound, the presence of a fluorine atom at position 6 and a chlorine atom at position 2 would likely lead to a non-planar conformation where the amide group is significantly twisted out of the plane of the benzene ring.

Rotational Barrier Analysis: The rotation around the C(sp2)-C(aryl) bond in N-methylbenzamide has a calculated barrier of approximately 2.8 kcal/mol. nih.gov The substituents on the aromatic ring in this compound are expected to influence this barrier. The steric hindrance introduced by the ortho-fluoro and ortho-chloro (relative to the amide group) substituents would likely increase the rotational barrier. Conversely, the electronic effects of the halogens could also play a role. The barrier to rotation around the C(O)-N amide bond is typically higher, in the range of 15-20 kcal/mol, due to its partial double bond character. nist.gov

Intermolecular Interactions and Crystal Packing of this compound

The solid-state architecture of this compound will be governed by a variety of intermolecular interactions. Based on studies of other halogenated benzamides, several key interactions can be predicted. nist.govnih.gov

Hydrogen Bonding: The primary and most directional interaction is expected to be the N-H···O hydrogen bond between the amide groups of adjacent molecules, leading to the formation of chains or dimers. rsc.org

Halogen Bonding: The chlorine atoms, and to a lesser extent the fluorine atom, can participate in halogen bonding, acting as electrophilic regions (σ-holes) that can interact with nucleophilic sites such as the carbonyl oxygen of a neighboring molecule. mdpi.com

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of multiple halogen substituents will likely influence the nature of these interactions, potentially favoring offset or parallel-displaced stacking geometries.

Computational and Theoretical Studies on 2,3 Dichloro 6 Fluoro N Methylbenzamide

Investigation of Structure Activity Relationships Sar and Structure Property Relationships Spr of 2,3 Dichloro 6 Fluoro N Methylbenzamide Analogues

Design and Synthesis of 2,3-Dichloro-6-fluoro-N-methylbenzamide Derivatives with Systematic Structural Modifications

The generation of a library of this compound derivatives is foundational to SAR and SPR studies. The synthetic strategies employed are designed to allow for systematic and targeted modifications at key positions of the scaffold. A common approach involves the use of a retrosynthetic analysis to break down the target molecule into simpler, commercially available or readily synthesizable precursors.

For instance, the synthesis of a series of 2-phenoxybenzamide (B1622244) derivatives, which share a similar benzamide (B126) core, was achieved through a convergent synthesis. mdpi.com This involved the preparation of a substituted aniline (B41778) portion and a substituted benzoic acid portion, which were then coupled to form the final amide. A similar strategy can be applied to the synthesis of this compound analogues, where the 2,3-dichloro-6-fluorobenzoic acid core is coupled with a variety of primary and secondary amines to introduce diversity at the N-substituent.

Furthermore, modifications to the aromatic ring can be achieved by starting with different substituted benzoic acids. For example, the synthesis of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) analogues involved the synthesis of various substituted benzene (B151609) rings to probe the effect of different substituents on biological activity. nih.gov This highlights the importance of having versatile synthetic routes that can accommodate a range of functional groups.

A general synthetic scheme for producing derivatives of this compound might involve the acylation of a substituted amine with 2,3-dichloro-6-fluorobenzoyl chloride. The benzoyl chloride can be prepared from the corresponding benzoic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. This method allows for the introduction of a wide array of substituents on the nitrogen atom.

| Starting Material | Reagent | Reaction Type | Product |

| 2,3-Dichloro-6-fluorobenzoic acid | Thionyl chloride | Acyl chloride formation | 2,3-Dichloro-6-fluorobenzoyl chloride |

| 2,3-Dichloro-6-fluorobenzoyl chloride | Methylamine (B109427) | Amidation | This compound |

| 2,3-Dichloro-6-fluorobenzoyl chloride | Various primary/secondary amines | Amidation | Analogues with modified N-substituents |

| Substituted benzoic acids | Thionyl chloride, then methylamine | Acyl chloride formation, Amidation | Analogues with modified aromatic ring substituents |

Impact of Halogen Substituent Positions and Types on Molecular Interactions

The nature and position of halogen substituents on the benzamide ring play a critical role in modulating the molecule's interactions with its biological targets. Halogens can influence electronic properties, lipophilicity, and the potential for halogen bonding, all of which can significantly impact binding affinity and selectivity.

Studies on similar scaffolds have demonstrated the profound effect of halogen substitution. For example, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, the introduction of halogen atoms on the benzene ring was found to increase the binding affinity to human serum albumin. nih.gov This effect was attributed to favorable hydrophobic interactions and was observed to increase with the atomic number of the halogen. nih.gov

The position of the halogen is also a key determinant of its effect. Research on iodobenzene (B50100) derivatives has shown that the strengthening effect of a fluorine substituent on halogen bonding decreases as it moves further away from the iodine atom, following the order ortho > meta > para. nsf.gov This proximity effect highlights the importance of the spatial arrangement of substituents in directing non-covalent interactions.

In the context of this compound analogues, systematic variations of the halogen pattern would be crucial. For instance, moving the chloro and fluoro substituents to different positions on the ring or replacing them with other halogens like bromine or iodine could lead to significant changes in biological activity. These changes can be rationalized by considering the altered electronic distribution and the potential for forming specific halogen bonds with receptor residues. The structural influence of halogen atoms has been shown to increase in the order of Cl < Br < I due to the increasing size of the σ-hole. mdpi.comnih.gov

| Halogen Modification | Potential Impact on Molecular Interactions |

| Shifting the position of chlorine atoms | Altered dipole moment and electrostatic interactions |

| Replacing chlorine with bromine or iodine | Increased potential for halogen bonding and van der Waals interactions |

| Introducing additional halogen substituents | Enhanced lipophilicity and potential for multiple interaction points |

| Replacing fluorine with other electron-withdrawing groups | Modified electronic properties and hydrogen bonding capacity |

Influence of N-Methyl Amide Moiety Modifications on Chemical Reactivity

The N-methyl amide moiety is a key functional group that can be modified to fine-tune the chemical reactivity and biological properties of the molecule. Alterations to this group can affect the molecule's conformation, hydrogen bonding capabilities, and metabolic stability.

The N-methylation of amides is a common strategy in medicinal chemistry, often leading to improved pharmacological properties, a phenomenon sometimes referred to as the "magic-methyl effect". nih.gov N-methylation can influence a molecule's conformation by restricting rotation around the C-N bond, which can pre-organize the molecule for optimal binding to its target. It also removes the hydrogen bond donor capability of the amide nitrogen, which can alter its binding mode and solubility.

Systematic modifications could involve replacing the N-methyl group with other alkyl groups of varying size and branching. This would probe the steric tolerance of the binding pocket. For example, the direct alkylation of N,N-dialkyl benzamides has been achieved, providing a route to a variety of N-substituted analogues. nih.govresearchgate.net Furthermore, replacing the methyl group with functionalized alkyl chains could introduce new interaction points, such as hydrogen bond donors or acceptors.

Another avenue for modification is the replacement of the entire N-methyl amide with bioisosteric groups. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. For instance, triazoles have been used as bioisosteres for amides and ketones. mdpi.com Such modifications can lead to significant changes in chemical reactivity, metabolic stability, and target engagement.

| N-Amide Modification | Potential Influence on Chemical Reactivity and Properties |

| Replacement of N-methyl with larger alkyl groups | Increased steric bulk, altered lipophilicity |

| Introduction of functional groups on the N-alkyl chain | New hydrogen bonding or ionic interaction capabilities |

| Replacement of the amide with a bioisostere (e.g., triazole) | Altered electronic distribution, metabolic stability, and hydrogen bonding pattern |

| Conversion to a tertiary amide (N,N-dimethyl) | Removal of hydrogen bond donor, potential for altered conformation |

Correlations between Structural Features and Specific Biological Target Interactions (in vitro/ex vivo, mechanistic)

Understanding the correlation between the structural features of this compound analogues and their interactions with specific biological targets is the ultimate goal of SAR studies. This requires in vitro and ex vivo assays to determine the potency and efficacy of the synthesized compounds against their intended targets.

For example, in the development of antiplasmodial 2-phenoxybenzamides, in vitro testing against Plasmodium falciparum revealed that the substitution pattern of the anilino part of the molecule and the size of the substituents strongly influenced the activity. mdpi.com A para-substituted analogue showed the highest activity, highlighting the importance of substituent positioning for optimal target engagement. mdpi.com

Similarly, for analogues of INT131, a PPARγ modulator, substitutions at specific positions of the benzene ring were associated with higher transcriptional activity. nih.gov Electron-withdrawing substitutions on the A ring, such as fluorine, bromine, and chlorine, were found to enhance activity, which is consistent with the electronic requirements for binding to the target. nih.gov

Mechanistic studies can further elucidate the nature of these interactions. For instance, molecular docking and molecular dynamics simulations can provide insights into the binding mode of the ligands and identify key interactions with amino acid residues in the binding pocket. mdpi.com These computational approaches, combined with experimental data, can help to build a comprehensive picture of the SAR. For example, in the case of INT131 analogues, structural analysis revealed that a bromine atom at a specific position could form a halogen bond with the backbone nitrogen of a phenylalanine residue, contributing to tighter packing within the ligand-binding pocket. nih.gov

| Structural Feature | Observed Biological Effect | Potential Mechanistic Rationale |

| Electron-withdrawing groups on the aromatic ring | Increased potency | Enhanced electrostatic or halogen bonding interactions with the target |

| Bulky N-alkyl substituents | Decreased potency | Steric hindrance within the binding pocket |

| Specific substitution patterns (e.g., para-substitution) | Increased potency and selectivity | Optimal fit and orientation within the binding site for key interactions |

| Replacement of amide with a bioisostere | Altered activity profile | Different hydrogen bonding patterns and conformational preferences |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that can be used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are built using a training set of compounds for which the activity/property has been experimentally determined.

The development of a QSAR/QSPR model for this compound derivatives would involve several steps. First, a set of molecular descriptors would be calculated for each analogue. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Next, a mathematical model is developed to relate these descriptors to the observed activity or property. Various statistical methods can be used for this purpose, including multiple linear regression, partial least squares, and machine learning algorithms. The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds.

For example, a QSAR study on a series of anticancer hydroxamic acid derivatives used molecular docking and molecular dynamics simulations to inform the model. mdpi.com This approach, which combines computational and experimental data, can lead to more robust and predictive models.

A successful QSAR/QSPR model for this compound derivatives could be used to:

Predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Identify the most important structural features that contribute to the desired activity or property.

Optimize the lead compound by suggesting modifications that are likely to improve its profile.

Provide insights into the mechanism of action by highlighting the key molecular properties that govern the interaction with the biological target.

The development and application of QSAR/QSPR models represent a key component of modern drug discovery and can significantly accelerate the process of identifying and optimizing new therapeutic agents.

Mechanistic Studies of 2,3 Dichloro 6 Fluoro N Methylbenzamide Interactions in Biological Systems in Vitro/ex Vivo

Identification of Molecular Targets and Binding Sites (e.g., enzyme inhibition, receptor binding)

There is no direct information identifying the specific molecular targets or binding sites of 2,3-Dichloro-6-fluoro-N-methylbenzamide. However, studies on analogous fluorinated benzamides suggest that this class of compounds can interact with various biological targets. For instance, certain fluorinated benzamide (B126) derivatives have been investigated as binders to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov The introduction of fluorine atoms into the benzamide structure has been shown in some cases to increase binding affinity for CRBN. nih.gov

Another related compound, 2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide, has been cataloged, but its biological targets have not been publicly disclosed. nih.gov Similarly, compounds like 3,5-dichloro-2-fluoro-N-methylbenzamide are documented in chemical databases, but their biological activities remain uncharacterized in the available literature. nih.gov

Elucidation of Specific Biochemical Pathways Modulated by this compound

Due to the lack of research on this compound, the specific biochemical pathways it may modulate are unknown. Research on similar molecules, such as certain immunomodulatory drugs that also bind to Cereblon, indicates that such interactions can lead to the degradation of specific proteins, thereby affecting various downstream cellular pathways. nih.gov However, it is crucial to emphasize that this is an extrapolation, and no direct evidence links this compound to these or any other biochemical pathways.

Allosteric Modulation and Conformational Changes Induced by this compound Binding

The concepts of allosteric modulation and induced conformational changes are central to understanding drug-target interactions. nih.govnih.gov Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or inhibit the protein's activity. nih.govnih.gov

In the context of fluorinated benzamides, intramolecular hydrogen bonds, potentially involving the fluorine atom, can predetermine the ligand's conformation in solution. nih.gov This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. nih.gov While this provides a theoretical basis for how this compound might interact with a target, no studies have confirmed such an effect or identified any allosteric binding sites for this specific compound.

Kinetic Analysis of this compound-Target Interactions

No kinetic data, such as association or dissociation rate constants (k_on, k_off), or affinity constants (K_d), for the interaction of this compound with any biological target are available in the public domain. Kinetic analyses are fundamental for characterizing the stability and duration of a drug-target complex, but such studies have not been published for this compound.

Selectivity Profiling of this compound Against Related Biological Targets

A selectivity profile assesses the specificity of a compound for its intended target versus other related biological molecules. This is a critical aspect of drug development to minimize off-target effects. There is no published selectivity profile for this compound.

Degradation Pathways and Environmental Fate Mechanisms of 2,3 Dichloro 6 Fluoro N Methylbenzamide Non Biological

Photolytic Degradation Mechanisms of 2,3-Dichloro-6-fluoro-N-methylbenzamide

The photolytic degradation of this compound is anticipated to be a significant abiotic transformation process in the environment, primarily driven by ultraviolet (UV) radiation from sunlight. The presence of chlorine and fluorine atoms on the benzene (B151609) ring, along with the amide functional group, influences the compound's susceptibility to photodegradation.

The primary mechanism of photolytic degradation is expected to involve the absorption of UV light, leading to the excitation of the molecule to a higher energy state. This can result in the homolytic cleavage of the carbon-chlorine (C-Cl) bonds, which are generally weaker than carbon-fluorine (C-F) bonds. This cleavage would generate reactive radical species. For instance, the photolysis of chlorine-based disinfectants is known to produce hydroxyl radicals (•OH), which are highly reactive and can initiate further degradation reactions. nih.gov

The degradation of the aromatic ring itself is also a plausible pathway. The initial photoproducts could undergo further reactions, such as dechlorination, hydroxylation, and ring cleavage, leading to the formation of various smaller organic molecules and eventually mineralization to carbon dioxide, water, and inorganic halides. The specific photoproducts would depend on the environmental conditions, such as the wavelength of light, the presence of photosensitizers (e.g., humic substances in water), and the availability of oxygen.

Hydrolytic Stability and Reaction Kinetics of this compound

The hydrolysis of the amide bond in this compound represents a key abiotic degradation pathway in aqueous environments. The stability of the amide bond is significantly influenced by pH and the electronic effects of the substituents on the aromatic ring.

The hydrolysis of benzamides can occur under both acidic and alkaline conditions. rsc.org Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The presence of electron-withdrawing groups, such as chlorine and fluorine, on the benzene ring is expected to influence the rate of hydrolysis. Generally, electron-withdrawing groups can stabilize the transition state in nucleophilic aromatic substitution, but their effect on the hydrolysis of the amide bond itself can be complex. researchgate.net

The primary products of hydrolysis would be 2,3-dichloro-6-fluorobenzoic acid and methylamine (B109427). Studies on other halogenated benzamides have shown that they can undergo hydrolysis, although the rates can be slow under environmentally relevant conditions. beilstein-journals.org For instance, the degradation of the herbicide dichlobenil (B1670455) leads to the formation of 2,6-dichlorobenzamide (B151250) (BAM), which is known for its persistence and mobility in soil and water. nih.govhelsinki.fi

Table 1: Factors Influencing the Hydrolytic Degradation of this compound (Inferred)

| Factor | Expected Influence on Degradation Rate | Rationale |

| pH | Increased at low and high pH | Catalysis by H+ and OH- ions. |

| Temperature | Increased with higher temperature | Provides activation energy for the reaction. |

| Substituents | Complex effect | Electron-withdrawing groups can affect the electrophilicity of the carbonyl carbon and the stability of intermediates. |

Oxidative Degradation Pathways under Controlled Conditions

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants through the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com These processes are relevant for understanding the potential degradation of this compound under controlled treatment conditions.

Common AOPs include ozonation, Fenton and photo-Fenton reactions, and photocatalysis using semiconductors like titanium dioxide (TiO2). nih.govmdpi.comdcu.ie The •OH radical is a powerful, non-selective oxidizing agent that can attack the aromatic ring and the N-methyl group of the target compound. The reaction of •OH with the aromatic ring can lead to hydroxylation, followed by ring opening. Oxidation of the N-methyl group could also occur.

The degradation of nitrogen-containing hazardous compounds by AOPs has been demonstrated to be effective. nih.gov The presence of chlorine and fluorine atoms on the benzene ring of this compound may influence the specific reaction pathways and the formation of halogenated byproducts. Complete mineralization to CO2, H2O, and inorganic halides is the ultimate goal of AOPs.

Mechanistic Studies of this compound Biotransformation (in vitro, non-human, e.g., microbial enzymatic systems)

Microbial degradation of such compounds often involves initial enzymatic attack to dehalogenate and/or hydroxylate the aromatic ring. Dioxygenase enzymes are key players in the aerobic degradation of halogenated benzenes, catalyzing the incorporation of two hydroxyl groups into the aromatic ring. nih.gov This can be a critical first step in destabilizing the aromatic structure and facilitating subsequent degradation.

Flavin-dependent halogenases and non-heme iron halogenases are other classes of enzymes that can catalyze the halogenation and dehalogenation of organic compounds. dtu.dkresearchgate.netnih.gov In the context of this compound, microbial enzymes could potentially catalyze the removal of the chlorine atoms, which are generally more susceptible to biological cleavage than fluorine. The amide bond could also be a target for amidase enzymes, leading to the formation of 2,3-dichloro-6-fluorobenzoic acid and methylamine.

Table 2: Potential Enzymatic Reactions in the Biotransformation of this compound (Inferred)

| Enzyme Class | Potential Reaction | Expected Products |

| Dioxygenases | Hydroxylation and potential dechlorination of the aromatic ring | Dihydroxylated and/or dechlorinated intermediates |

| Amidases | Hydrolysis of the amide bond | 2,3-dichloro-6-fluorobenzoic acid and methylamine |

| Dehalogenases | Removal of chlorine atoms | Fluorinated benzamide (B126) derivatives |

| Monooxygenases | Hydroxylation of the aromatic ring or N-demethylation | Hydroxylated and/or N-demethylated intermediates |

It is important to reiterate that the degradation pathways described above are largely inferred from the behavior of structurally similar compounds. Direct experimental studies on this compound are necessary to confirm these proposed mechanisms and to accurately assess its environmental fate.

Advanced Analytical Method Development for 2,3 Dichloro 6 Fluoro N Methylbenzamide in Research Matrices

Chromatographic Methodologies (HPLC-MS/MS, GC-MS) for Detection and Quantification

Chromatographic techniques coupled with mass spectrometry are powerful tools for the analysis of halogenated organic compounds. Both High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for the analysis of 2,3-Dichloro-6-fluoro-N-methylbenzamide.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of organic compounds. nih.govnih.gov For this compound, a reverse-phase HPLC method would likely be employed, utilizing a C18 column to separate the analyte from the matrix components. The mobile phase would typically consist of a mixture of an aqueous component, such as ammonium (B1175870) formate (B1220265) in water, and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govyoutube.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely provide optimal separation.

The mass spectrometer, operating in tandem mode (MS/MS), provides exceptional selectivity through Multiple Reaction Monitoring (MRM). nih.gov In this mode, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

Illustrative HPLC-MS/MS Method Parameters:

| Parameter | Condition |

| HPLC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Given the potential volatility of this compound, GC-MS represents a viable analytical approach. The sample, after appropriate extraction and derivatization if necessary, is injected into a heated inlet where it is vaporized and introduced onto a capillary column. rsc.orggcms.cz Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. A low-polarity stationary phase, such as a 5% diphenyl/95% dimethyl polysiloxane, is often suitable for the analysis of chlorinated compounds. cromlab-instruments.es

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, provides a "fingerprint" for the compound, allowing for its identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few specific ions characteristic of the analyte. epa.gov

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| GC System | Gas Chromatograph with Autosampler |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 20 °C/min, hold for 5 min |

| MS System | Single Quadrupole or Ion Trap |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | m/z 50-500 |

Spectrometric Techniques for Trace Analysis (e.g., high-resolution mass spectrometry)

For trace-level analysis, high-resolution mass spectrometry (HRMS) offers significant advantages over standard resolution instruments. nih.govyoutube.com HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This allows for the determination of the elemental composition of an unknown compound by matching its exact mass to a calculated theoretical mass. nih.gov

In the context of this compound, HRMS can be invaluable for confirming the identity of the compound in complex matrices where isobaric interferences (other compounds with the same nominal mass) may be present. youtube.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly resolved, providing an additional layer of confirmation. libretexts.org When coupled with liquid chromatography (LC-HRMS), this technique provides both high-resolution separation and high-accuracy mass detection, making it a powerful tool for metabolomics and environmental analysis. nih.gov

Key Advantages of HRMS for Trace Analysis:

| Feature | Benefit |

| High Mass Accuracy | Enables confident determination of elemental composition. |

| High Resolution | Separates analyte signals from isobaric interferences. |

| Full Scan Sensitivity | Allows for retrospective data analysis for untargeted screening. |

| Isotopic Pattern Analysis | Confirms the presence of elements like chlorine and bromine. |

Electrochemical Detection Methods for this compound

Electrochemical sensors offer a promising alternative to traditional chromatographic methods, providing rapid, sensitive, and cost-effective analysis. researchgate.netmdpi.com The development of an electrochemical sensor for this compound would likely involve the modification of an electrode surface with a material that selectively interacts with the analyte. researchgate.net

The principle of detection relies on the electrochemical reaction (oxidation or reduction) of the target compound at the electrode surface, which generates a measurable electrical signal (e.g., current or potential). The magnitude of this signal is proportional to the concentration of the analyte. researchgate.net For a halogenated benzamide (B126), a reductive electrochemical method might be explored.

A variety of materials could be used to modify the electrode, including metal nanoparticles, conductive polymers, and molecularly imprinted polymers (MIPs). acs.orgmdpi.com MIPs, in particular, are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to the target molecule, offering high selectivity. mdpi.com

Conceptual Design of an Electrochemical Sensor:

| Component | Material/Function |

| Working Electrode | Glassy Carbon Electrode or Screen-Printed Electrode |

| Modification Layer | Molecularly Imprinted Polymer (MIP) specific for this compound |

| Transducer | Potentiostat/Galvanostat |

| Detection Technique | Differential Pulse Voltammetry or Cyclic Voltammetry |

| Signal | Peak current proportional to analyte concentration |

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. chemcopilot.comnih.gov The development of HTS assays for derivatives of this compound would be a critical step in identifying new lead compounds with desired properties. sygnaturediscovery.com

HTS assays are typically performed in a miniaturized format, using multi-well plates (e.g., 384- or 1536-well plates), and are automated to enable the screening of thousands of compounds per day. nih.govnuvisan.com The assay itself can be based on various detection technologies, including fluorescence, luminescence, and absorbance. chemcopilot.com

For derivatives of this compound, a target-based HTS assay could be developed if the biological target is known. This would involve measuring the ability of the compounds to modulate the activity of the target protein. Alternatively, a phenotypic screen could be employed, where the effect of the compounds on whole cells or organisms is measured without prior knowledge of the specific target. acs.org

Illustrative HTS Assay Development Workflow:

| Step | Description |

| Assay Design | Selection of a suitable biological target and detection method. |

| Miniaturization | Adaptation of the assay to a low-volume, multi-well plate format. |

| Automation | Use of robotic liquid handlers and plate readers for automated screening. |

| Primary Screen | Initial screen of a large compound library at a single concentration. |

| Hit Confirmation | Re-testing of initial "hits" to confirm activity. |

| Dose-Response Analysis | Determination of the potency (e.g., IC₅₀) of confirmed hits. |

The development of these advanced analytical methods is essential for the comprehensive characterization of this compound and its derivatives in various research contexts.

Applications of 2,3 Dichloro 6 Fluoro N Methylbenzamide in Chemical Biology and Materials Science

Utility of 2,3-Dichloro-6-fluoro-N-methylbenzamide as a Molecular Probe for Biological Studies

There is currently no available scientific literature that describes the use of this compound as a molecular probe for biological studies. Research on related compounds, such as other halogenated benzamides, indicates that this class of molecules can sometimes exhibit biological activity. For instance, various substituted benzamides have been investigated for their potential as antimicrobial agents or for their role in agrochemicals. However, no such studies have been published specifically for this compound.

Incorporation of this compound into Functional Materials

Role as an Intermediate in the Synthesis of Complex Molecules

While substituted benzamides are a common class of intermediates in organic synthesis, there is no specific information detailing the use of this compound as a precursor in the synthesis of more complex molecules. For example, a patent exists for the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide, which serves as an intermediate for pesticides. This highlights the potential utility of similar structures, but does not directly address the compound .

Research Tools and Reagents Based on this compound

There is no evidence to suggest that this compound is currently used as a commercially available research tool or reagent. Chemical suppliers may list the compound, but this does not in itself indicate established applications in research.

Emerging Trends and Future Directions in 2,3 Dichloro 6 Fluoro N Methylbenzamide Research

Exploration of New Synthetic Paradigms

The synthesis of polysubstituted aromatic compounds such as 2,3-Dichloro-6-fluoro-N-methylbenzamide traditionally relies on multi-step processes. However, modern synthetic chemistry is moving towards more efficient and sustainable methods. Future research is likely to focus on novel paradigms that offer improved yields, selectivity, and environmental compatibility.

Key areas of exploration include:

Late-Stage C-H Activation: A significant bottleneck in synthesizing complex molecules is the need for pre-functionalized starting materials. Machine learning-guided approaches are now being used to predict the outcomes of C-H activation reactions, which could allow for the direct introduction of chloro and fluoro groups onto a simpler benzamide (B126) scaffold in the final steps of a synthesis. digitellinc.com This would represent a major step forward in efficiency.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing. For the synthesis of halogenated compounds, this can lead to safer handling of reactive intermediates and improved reaction selectivity, minimizing the formation of isomeric byproducts.

Novel Catalytic Systems: The development of advanced catalysts, including transition metal complexes (e.g., palladium, copper) and photoredox catalysts, is opening new avenues for halogenation reactions under milder conditions. numberanalytics.com Research into catalysts that can selectively direct chlorination and fluorination on a complex aromatic ring is a promising future direction. numberanalytics.com For instance, methods for deaminative halogenation and cyanation, which proceed through aryl diazonium salt intermediates, are being refined to be safer and more efficient. acs.org

Deeper Computational Insights into Molecular Behavior

Computational chemistry provides powerful tools to understand the structure, properties, and reactivity of molecules at an atomic level, often guiding experimental work. youtube.com For this compound, computational studies can offer profound insights into its unique characteristics.

Density Functional Theory (DFT): This method is instrumental for optimizing molecular geometry and calculating electronic properties. For this compound, DFT could be used to determine key parameters like bond lengths, bond angles, and the distribution of electron density. It can also predict vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with biological targets, as halogen atoms can create an anisotropic electrostatic potential, leading to specific interactions known as halogen bonds. nih.gov

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter for predicting its electronic behavior.

Table 1: Illustrative Data from a Hypothetical Computational Study on this compound

| Computational Method | Predicted Parameter | Hypothetical Value/Observation | Significance |

| DFT (B3LYP/6-311G) | Dipole Moment | 3.5 D | Indicates significant polarity, influencing solubility and intermolecular interactions. |

| MEP Analysis | Electrostatic Potential | Negative potential near F and O atoms; Positive region (σ-hole) on Cl atoms. | Predicts sites for hydrogen bonding and potential halogen bonding with biological receptors. |

| HOMO-LUMO Analysis | Energy Gap | 4.8 eV | Suggests high chemical stability and low reactivity in standard conditions. |

| Force Field Methods | Halogen Bond Description | Off-center point-charge (EP) models can be used to accurately describe the anisotropic nature of the halogen atoms. nih.gov | Improves the accuracy of simulations involving interactions with proteins or other biological targets. nih.gov |

This table is for illustrative purposes to show the type of data generated from computational studies.

Unveiling Novel Biological Activities at the Mechanistic Level

The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs. The specific halogenation pattern of this compound suggests it could possess unique biological activities worth investigating.

Future research should focus on screening this compound for a range of activities, informed by the known properties of related structures:

Antimicrobial and Antifungal Activity: Many halogenated compounds, including chlorinated and fluorinated derivatives, exhibit potent antimicrobial properties. mdpi.com For example, certain chlorinated N-arylcinnamamides have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). numberanalytics.com Similarly, benzamides substituted with other heterocyclic moieties have demonstrated good inhibitory activity against fungi like Botrytis cinereal. nih.gov Mechanistic studies would involve determining if the compound disrupts cell membranes, inhibits essential enzymes, or interferes with other vital cellular processes.

Anticancer Activity: Substituted benzamides are a known class of anticancer agents, with some acting as HDAC inhibitors. mdpi.com The antiproliferative potential of this compound could be evaluated against various cancer cell lines. mdpi.com Mechanistic studies would follow, investigating its effects on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways.

Neurological Activity: The benzamide structure is also central to drugs targeting dopamine (B1211576) receptors. nih.gov While requiring significant structural modifications, the core scaffold suggests that screening for activity at D2 and D3 dopamine receptors could be a long-term exploratory goal. nih.gov

Development of Advanced Analytical Techniques for Complex Systems

Accurate characterization is fundamental to understanding any chemical compound. For a multi-substituted molecule like this compound, advanced analytical techniques are essential for unambiguous identification, purity assessment, and analysis in complex matrices.

Hyphenated Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for separating the compound from impurities and providing definitive structural information from its mass fragmentation pattern. ijpsjournal.comarabjchem.org High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental composition.

Multi-dimensional NMR Spectroscopy: While standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, more advanced techniques like COSY, HSQC, and HMBC are necessary to definitively assign all signals, especially in a crowded aromatic region with complex C-F and H-F coupling.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For analyzing trace amounts of the compound or its potential metabolites in complex environmental or biological samples, GC×GC offers vastly superior chromatographic resolution compared to single-column systems. chromatographyonline.com When coupled with a selective detector like an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, this technique can achieve exceptional sensitivity and selectivity. chromatographyonline.com

Molecularly Imprinted Polymers (MIPs): For specific detection in complex samples, sensors based on MIPs could be developed. acs.org These polymers can be engineered to have cavities that specifically recognize and bind to this compound, offering a highly selective and sensitive detection method. acs.org

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Predictive Modeling of Properties: AI algorithms can be trained on vast chemical databases to predict physicochemical properties such as solubility, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles for novel molecules. lifechemicals.comnih.gov Applying these models to this compound could rapidly assess its drug-likeness and flag potential liabilities before extensive lab work is undertaken.

De Novo Design and Lead Optimization: Generative AI models can design entirely new molecules with desired properties. patsnap.com If this compound shows a promising biological activity, these models could be used to generate novel derivatives with potentially enhanced potency, selectivity, or improved safety profiles.

Target Identification and Drug Repurposing: By analyzing large-scale biological data, AI can help identify potential protein targets for a given compound. nih.gov Furthermore, it can screen a compound's structure against databases of known drugs and diseases to identify potential new therapeutic applications (drug repurposing), which can significantly reduce development time and costs. neurosciencenews.com

Synthesis Prediction: AI tools are being developed that can predict the most efficient synthetic routes for complex molecules, suggest optimal reaction conditions, and even predict reaction yields and regioselectivity. digitellinc.com This can minimize the trial-and-error nature of chemical synthesis.

Table 2: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Research Question | Potential Outcome |

|---|---|---|

| Predictive Toxicology | Is the compound likely to be toxic? | An early-stage assessment of potential toxicity risks, guiding safer handling and development. patsnap.com |

| Virtual Screening | What biological targets might it interact with? | A prioritized list of proteins or enzymes for experimental validation, accelerating hit identification. lifechemicals.com |

| Generative Chemistry | What derivatives might have better activity? | Novel molecular structures designed for improved efficacy and reduced side effects. patsnap.com |

| Synthesis Planning | What is the most efficient way to synthesize this molecule? | A computationally generated, optimized synthetic pathway, reducing resource consumption. digitellinc.com |

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dichloro-6-fluoro-N-methylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step halogenation and amidation reactions. Key steps include:

- Halogenation : Selective fluorination and chlorination of the benzene ring using reagents like HF/pyridine or Cl₂/FeCl₃ under controlled temperatures (40–60°C) to avoid over-substitution .

- Amidation : Reaction of the intermediate acid chloride with methylamine in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions. Triethylamine is often used as a base to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of methylamine) and solvent polarity (e.g., DCM vs. THF) to improve yields (≥75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Look for characteristic signals:

- A singlet at ~3.0 ppm (N-methyl group).

- Aromatic protons split into complex multiplets (6.5–8.0 ppm) due to adjacent halogens .

- IR : Confirm the amide C=O stretch at ~1650 cm⁻¹ and absence of -OH bands (purity check) .

- Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 236.0 (C₈H₅Cl₂FNO) with fragments at m/z 219 (loss of NHCH₃) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic solvents?

- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, DCM, and THF. Use sonication or heating (40°C) to aid dissolution .

- Stability : Hydrolyzes slowly in acidic/basic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Monitor purity via HPLC every 3 months .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine electron density maps. Halogens induce electron-withdrawing effects, activating the amide group for nucleophilic attack .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The chloro/fluoro groups enhance binding to hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .

Q. How should researchers resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?

- Experimental Design : Standardize assay conditions (pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. HeLa). Include positive controls (e.g., staurosporine for kinase inhibition) .

- Data Analysis : Apply statistical rigor (e.g., ANOVA with Tukey post hoc tests) and validate outliers via dose-response curves. Contradictions may arise from differential membrane permeability or metabolite interference .

Q. What strategies are effective for crystallizing this compound, and how can SHELX refine its crystal structure?

- Crystallization : Use vapor diffusion with 1:1 DCM/hexane. Slow evaporation at 4°C yields monoclinic crystals (space group P2₁/c) .

- SHELX Refinement : Input .hkl files into SHELXL for least-squares refinement. Halogen positions are refined anisotropically, with R-factor targets <5%. Hydrogen atoms are placed geometrically .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Halogenation | Cl₂ (1.1 eq), FeCl₃, 50°C, 6h | 68 | 92% |

| Amidation | CH₃NH₂ (1.2 eq), DCM, 0°C, 2h | 76 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.